3-(4-Fluorophenyl)oxetan-3-amine
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Overview
Description
3-(4-Fluorophenyl)oxetan-3-amine is an organic compound with the CAS Number: 1260672-73-8 . It has a molecular weight of 167.18 and its IUPAC name is 3-(4-fluorophenyl)-3-oxetanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 167.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Fluorocyclization in Heterocycle Construction
3-(4-Fluorophenyl)oxetan-3-amine and related compounds are used in fluorocyclization methods to construct heterocycles like oxetanes and azetidines. This approach is significant for producing 3-functionalized oxetanes and azetidines, expanding the range of available fluorine-containing heterocycles (Zhang et al., 2021).
Development of Novel IDO1 Inhibitors
The compound plays a role in the development of novel oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors. These inhibitors, featuring oxetane and fluorophenyl structures, are being explored for potential oncological applications due to their enhanced potency and pharmacokinetic profiles (Li et al., 2022).
Antibacterial and Antioxidant Properties
Studies have shown that derivatives of this compound exhibit antibacterial activity. However, their ability to neutralize superoxide radicals varies, with most compounds not showing significant antioxidant properties (Arutyunyan et al., 2012).
Fluorogenic Amine for Chymotrypsin Assay
4-Amino-7-nitrobenz-2-oxa-1,3-diazole, a fluorogenic amine, has applications as a substrate in the microdetermination of chymotrypsin, illustrating the versatility of fluorophenyl-based amines in biochemical assays (Sato et al., 1984).
Synthesis of Functionalized Carbamates
Oxetanes, including this compound, are used in the synthesis of functionalized carbamates. This process leverages oxetane's reactivity with carbon dioxide and amines, mediated by aluminum-based catalysts, to produce pharmaceutically relevant carbamates (Guo et al., 2016).
Properties
IUPAC Name |
3-(4-fluorophenyl)oxetan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYBRHUYNCEPPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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